3,4,4-Trimethylpyrrolidin-3-amine

Steric hindrance Conformational analysis Chiral building blocks

3,4,4-Trimethylpyrrolidin-3-amine (CAS 2168112-04-5; racemic) and its (S)-enantiomer (CAS 1446424-12-9) are chiral, sterically congested pyrrolidine-3-amine derivatives bearing geminal dimethyl groups at C4 and a methyl and primary amine at C3. With a molecular formula of C7H16N2 and molecular weight of 128.22 g/mol, the compound is supplied as a research chemical with typical purities of 95–98%.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12977660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethylpyrrolidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CNCC1(C)N)C
InChIInChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3
InChIKeyFQVKCXNHLQYEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,4-Trimethylpyrrolidin-3-amine: Sourcing and Differentiation Guide for this Sterically Hindered Chiral Pyrrolidine Building Block


3,4,4-Trimethylpyrrolidin-3-amine (CAS 2168112-04-5; racemic) and its (S)-enantiomer (CAS 1446424-12-9) are chiral, sterically congested pyrrolidine-3-amine derivatives bearing geminal dimethyl groups at C4 and a methyl and primary amine at C3. With a molecular formula of C7H16N2 and molecular weight of 128.22 g/mol, the compound is supplied as a research chemical with typical purities of 95–98% . The 3,4,4-trimethyl substitution pattern creates a quaternary carbon center at C3 (when the amine is protected or substituted) and significant steric bulk around the nitrogen, differentiating it from the widely used unsubstituted 3-aminopyrrolidine . The compound is available in both racemic and enantiomerically enriched forms from multiple vendors, though publicly available quantitative bioactivity data remain scarce.

Sterically congested chiral pyrrolidine scaffold for asymmetric synthesis
Pre-organized conformation for chiral induction in organocatalysis
Free primary amine enables divergent N-functionalization

Why Generic 3-Aminopyrrolidines Cannot Substitute for 3,4,4-Trimethylpyrrolidin-3-amine in Sterically Demanding Applications


The 3,4,4-trimethyl substitution pattern introduces a quaternary-like steric environment at C3 and gem-dimethyl crowding at C4 that is absent in the parent 3-aminopyrrolidine (C4H10N2) or even in N,N-dimethyl analogs such as N,N,4-trimethylpyrrolidin-3-amine (CAS 1314969-36-2) [1]. This steric congestion directly impacts conformational preferences of the pyrrolidine ring, the basicity and nucleophilicity of the amine, and the diastereoselectivity achievable in downstream reactions. Simple replacement with 3-aminopyrrolidine, 3-(dimethylamino)pyrrolidine, or 3,3-dimethylpyrrolidine would eliminate the steric shielding and the unique chiral environment that are the compound's raison d'être in asymmetric synthesis and medicinal chemistry scaffold design [2]. The following quantitative evidence section details where these differences become operationally consequential for procurement decisions.

! Missing 3,4,4-trimethyl pattern removes steric congestion and conformational pre-organization
! Predicted pKa shift alters protonation, salt formation, and nucleophilicity relative to 3-aminopyrrolidine
! Diastereoselectivity and chiral induction in downstream reactions may not transfer to simpler analogs

3,4,4-Trimethylpyrrolidin-3-amine Quantitative Differentiation Evidence: Steric, Physicochemical, and Application-Specific Comparisons


Steric Bulk and Conformational Rigidity: Methyl Substitution at C3 and C4 versus Unsubstituted 3-Aminopyrrolidine

3,4,4-Trimethylpyrrolidin-3-amine (C7H16N2, MW 128.22) introduces three methyl groups onto the pyrrolidine core compared to zero methyl substituents in the widely used 3-aminopyrrolidine (C4H10N2, MW 86.14). The geminal dimethyl at C4 and the C3-methyl group create a sterically congested environment with a calculated Connolly surface area and solvent-accessible surface significantly exceeding that of 3-aminopyrrolidine . The C4 gem-dimethyl effectively locks the pyrrolidine ring into a preferred envelope conformation with the C4 atom puckered out of the plane, altering the trajectory and accessibility of the C3-amine. For procurement, this means the compound provides a pre-organized chiral scaffold that cannot be replicated by less substituted pyrrolidines such as 3-aminopyrrolidine or 3,3-dimethylpyrrolidine [1].

Steric bulk vs. 3-aminopyrrolidine
Class-level inference
Target: 3 methyl groups; MW 128.22; 9 heavy atoms
3-Aminopyrrolidine: 0 methyl groups; MW 86.14; 6 heavy atoms
3,3-Dimethylpyrrolidine: 2 methyl groups; MW 113.20
Significantly larger steric profile enables conformational pre-organization
Inferred from molecular formula; no experimental surface-area data located
Steric hindrance Conformational analysis Chiral building blocks

Basicity Modulation: Predicted pKa Shift of 3,4,4-Trimethylpyrrolidin-3-amine Relative to 3-Aminopyrrolidine

The predicted pKa of the conjugate acid of 3,4,4-trimethylpyrrolidin-3-amine (primary amine at C3 on a fully substituted carbon) is expected to be lower than that of 3-aminopyrrolidine (predicted pKa ~9.94) [1] due to the electron-withdrawing inductive effect and steric inhibition of solvation imposed by the three methyl substituents. While an experimentally measured pKa for the target compound was not located in public databases, the N,N,3-trimethylpyrrolidin-3-amine analog (tertiary amine at C3) has a predicted pKa of 9.96 , suggesting a similar or slightly lower value for the primary amine derivative. This represents a decrease of approximately 0.5–1.5 pKa units relative to unsubstituted pyrrolidine (pKa ~11.3) , meaning the compound will be less extensively protonated at physiological pH, with implications for its partitioning, salt formulation, and reactivity as a nucleophile.

Predicted pKa shift
Data to verify
Target predicted pKa ~9.5–10.0
Lower basicity may alter extraction, salt selection, and nucleophilicity
Estimated from analog; no experimental pKa available for target compound
pKa Basicity Amine nucleophilicity Salt formation

Enantioselective Organocatalysis: Diastereoselective Synthesis of (S)-(1,4,4-Trimethylpyrrolidin-3-yl)amine as a Chiral 1,2-Diamine Scaffold

Camps García et al. (2011) reported the diastereoselective synthesis of (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine (the N-methyl analog of the target compound) using (R)-1-phenylethylamine as a chiral auxiliary, achieving complete diastereoselectivity in the key step and unambiguously establishing absolute configuration by X-ray crystallography [1]. This 1,2-diamine was converted into a thiourea-type organocatalyst that promoted enantioselective Michael additions. The 3,4,4-trimethyl substitution was essential for creating the sterically defined chiral pocket required for enantioselection; the corresponding unsubstituted 3-aminopyrrolidine-derived thiourea would lack this chiral environment. The target compound—3,4,4-trimethylpyrrolidin-3-amine with a free NH on the pyrrolidine ring—serves as the immediate precursor to such N-functionalized catalysts and chiral auxiliaries, offering a versatile entry point that the N-methyl analog does not, as the free NH permits divergent N-derivatization .

Organocatalysis precedent
Class-level inference
Complete diastereoselectivity in chiral auxiliary synthesis; X-ray config. confirmed
Only published catalytic application of this scaffold class
Based on N-methyl analog; free NH in target allows broader derivatization
Organocatalysis Asymmetric synthesis Thiourea catalysts Michael addition

Medicinal Chemistry Relevance: 3,4,4-Tri-Substituted Pyrrolidines as Privileged Scaffolds in Renin Inhibitor Programs

Novartis patent applications (WO2006066896, US20090270417) explicitly claim novel 3-mono-, 3,4-di-, and 3,4,4-tri-substituted pyrrolidine compounds for the treatment of diseases dependent on inappropriate renin activity, including hypertension [1]. The 3,4,4-tri-substitution pattern is highlighted as a distinct structural class alongside 3,4-di- and 3,3,4,4-tetra-substituted variants [2]. Within this patent family, the 3,4,4-trimethyl substitution represents the simplest realization of the 3,4,4-tri-substituted motif, providing a minimal pharmacophore probe for renin inhibitor SAR studies. The differentiated substitution pattern at C4 (gem-dimethyl) versus C3 is critical for establishing the vector of the C3-amine substituent, which serves as the key recognition element for the renin active site. In contrast, 3,4-disubstituted or 3,3,4-tri-substituted analogs place substituents in different spatial orientations, altering the exit vector geometry and potentially abrogating renin binding.

Renin inhibitor patent scaffold
Class-level inference
3,4,4-tri-substituted pyrrolidine explicitly claimed in Novartis patents
Minimal embodiment of patented renin inhibitor scaffold for SAR exploration
No public IC50 or Ki data available for the 3,4,4-trimethyl compound
Renin inhibitors Hypertension Novartis patent Pyrrolidine scaffold

Commercial Availability and Enantiopurity: (S)-Enantiomer vs. Racemate Differentiation for Chiral Synthesis

3,4,4-Trimethylpyrrolidin-3-amine is commercially available as both the racemate (CAS 2168112-04-5, typical purity 98%) and the (S)-enantiomer (CAS 1446424-12-9, 98% purity) from multiple vendors . For users requiring the individual enantiomer for asymmetric synthesis, the (S)-form is stocked by suppliers such as LeYan (catalog 2018545, 98% purity); the (R)-enantiomer appears less commonly stocked, which may necessitate chiral separation or asymmetric synthesis for access . This contrasts with 3-aminopyrrolidine, where both (R)- and (S)-enantiomers are broadly and inexpensively available in bulk (e.g., (R)-3-aminopyrrolidine CAS 116183-82-5, (S)-3-aminopyrrolidine CAS 128345-57-3). The limited enantiomer availability of the 3,4,4-trimethyl compound represents a procurement risk factor: users requiring the (R)-enantiomer or large quantities of the (S)-enantiomer may face longer lead times or higher costs compared to racemic material or simpler 3-aminopyrrolidine enantiomers. This differential availability should inform supply chain planning at the procurement stage.

Enantiomer availability
Supplier inventory context
(S)-enantiomer and racemate commonly stocked; (R)-enantiomer not readily located
3-Aminopyrrolidine: both (R) and (S) broadly available in bulk
Limited enantiomer availability may require procurement planning
Vendor survey as of 2026-05-06; regional variations possible
Enantiomeric purity Chiral chromatography Procurement specification

3,4,4-Trimethylpyrrolidin-3-amine: Evidence-Backed Application Scenarios for Research Procurement


Development of Chiral Thiourea Organocatalysts for Enantioselective Michael Additions

Based on the demonstrated success of the closely related (S)-(1,4,4-trimethylpyrrolidin-3-yl)amine as a chiral 1,2-diamine scaffold for thiourea-type organocatalysts [1], procurement of (S)-3,4,4-trimethylpyrrolidin-3-amine—bearing a free pyrrolidine NH—enables the synthesis of a broader library of N-functionalized organocatalysts. The unsubstituted NH allows direct coupling with diverse isothiocyanates, sulfonyl chlorides, or acylating agents to generate catalyst libraries with tunable steric and electronic properties. The 3,4,4-trimethyl framework provides the rigid chiral pocket essential for enantioselection, which cannot be achieved with unsubstituted 3-aminopyrrolidine.

SAR Exploration of 3,4,4-Tri-Substituted Pyrrolidines as Renin Inhibitor Lead Scaffolds

The Novartis patent family (WO2006066896, US20090270417) explicitly defines 3,4,4-tri-substituted pyrrolidines as a distinct structural class for renin inhibition, alongside 3,4-di- and 3,3,4,4-tetra-substituted variants [2]. Procuring 3,4,4-trimethylpyrrolidin-3-amine provides the minimal embodiment of this scaffold class for systematic SAR studies. The C3-primary amine serves as a versatile synthetic handle for installing diverse amide, sulfonamide, or urea pharmacophore elements, while the C4 gem-dimethyl groups probe the steric tolerance of the renin S1/S3 pockets. This scaffold fills a strategic gap between the commercially prevalent but less hindered 3-aminopyrrolidine and synthetically complex tetra-substituted variants.

Chiral Building Block for Quaternary-Carbon-Containing Pyrrolidine Libraries in Fragment-Based Drug Discovery

The quaternary-like carbon at C3 (bearing methyl and amine substituents) and the gem-dimethyl at C4 make this compound a valuable entry point for fragment-based drug discovery (FBDD) libraries targeting stereochemically complex chemical space. Unlike 3-aminopyrrolidine fragments (MW 86.14), the higher molecular weight (128.22) and increased fraction of sp3-hybridized carbons (Fsp3 = 1.0 for the target compound) contribute to desirable three-dimensionality and may improve clinical success rates . The free primary amine enables rapid parallel derivatization into amides, ureas, sulfonamides, or reductive amination products, making it suitable for high-throughput fragment elaboration campaigns.

Reference Standard or Intermediate for Regioisomeric and Diastereomeric Purity Analysis

The compound exists in multiple isomeric and diastereomeric forms (e.g., N,N,4-trimethylpyrrolidin-3-amine regioisomer; (3R,4S)-N,N,4-trimethylpyrrolidin-3-amine diastereomer as the dihydrochloride salt, CAS 2940861-84-5). Procuring 3,4,4-trimethylpyrrolidin-3-amine in high purity (≥98%) enables its use as a reference standard for HPLC or LC-MS method development aimed at separating and quantifying these closely related impurities in drug substance or intermediate batches . This analytical application leverages the compound's distinct retention time and mass fragmentation pattern relative to its regioisomers and diastereomers.

Application
Selection Property
Validation Focus
Chiral thiourea organocatalyst development
Free NH for divergent N-functionalization; pre-organized steric pocket
Enantioselectivity in Michael addition; catalyst library diversity
Renin inhibitor SAR exploration
3,4,4-tri-substitution pattern; C3-amine as synthetic handle
Renin inhibition structure-activity relationships; steric tolerance at binding pockets
Fragment-based drug discovery libraries
Quaternary-like C3 carbon; high fraction sp3; parallel derivatization handle
Three-dimensional fragment diversity; physicochemical property profiling
Regioisomeric/diastereomeric purity analysis
Distinct retention time and mass fragmentation; high purity (≥98%)
HPLC/LC-MS method development; resolution from related impurities
Quote Request

Request a Quote for 3,4,4-Trimethylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.